Lipophilicity Differentiation: XLogP of n-Cyclohexylpiperidine-1-sulfonamide vs. Core Piperidine-1-sulfonamide Scaffolds
The predicted LogP (XLogP3-AA) for n-cyclohexylpiperidine-1-sulfonamide is 1.9 , representing a substantial increase in lipophilicity relative to the unsubstituted piperidine-1-sulfonamide core, which has a measured LogP of -0.69 . This quantitative difference in lipophilicity directly impacts the compound's predicted passive membrane permeability and distribution characteristics, with higher LogP values generally correlating with improved blood-brain barrier penetration potential but also increased metabolic liability.
| Evidence Dimension | Predicted LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 1.9 |
| Comparator Or Baseline | Piperidine-1-sulfonamide (unsubstituted): LogP = -0.69 |
| Quantified Difference | ΔLogP ≈ 2.59 (target compound is ~390-fold more lipophilic based on LogP difference) |
| Conditions | Computational prediction (XLogP3-AA) vs. experimentally measured LogP |
Why This Matters
For procurement decisions where membrane permeability or CNS exposure is a desired property, the 2.59 log unit higher lipophilicity of n-cyclohexylpiperidine-1-sulfonamide over the unsubstituted core makes it a fundamentally different starting point for lead optimization.
